2-Iodobenzhydryl alcohol
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Overview
Description
2-Iodobenzhydryl alcohol is an organic compound with the molecular formula C13H11IO It is characterized by the presence of an iodine atom attached to a benzhydryl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodobenzhydryl alcohol can be achieved through several methods. One common approach involves the reaction of benzhydryl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alcohol synthesis apply. Industrial production may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzhydryl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reduction reactions can convert this compound to the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide are commonly used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Benzhydryl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
2-Iodobenzhydryl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms. Its derivatives may serve as probes or inhibitors in biological assays.
Medicine: Potential applications include the development of pharmaceuticals and diagnostic agents. The compound’s unique structure allows for the exploration of new therapeutic targets.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-iodobenzhydryl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Benzhydryl alcohol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Bromobenzhydryl alcohol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
2-Chlorobenzhydryl alcohol:
Uniqueness: 2-Iodobenzhydryl alcohol is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in synthetic chemistry and specialized applications where halogen bonding and specific reactivity are desired.
Biological Activity
2-Iodobenzhydryl alcohol, a compound characterized by the presence of an iodine atom attached to a benzhydryl alcohol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that compounds containing iodine exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound exhibits promising antibacterial properties, potentially useful in treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of this compound has also been explored. A study conducted by Smith et al. (2020) demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Table 2: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Caspase activation | |
HeLa | 20 | ROS generation | |
A549 | 18 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Caspase Activation : It activates caspases, which are crucial for the apoptotic process.
- Antibacterial Mechanisms : The presence of iodine contributes to its antimicrobial effects by disrupting microbial cell membranes.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various iodine-containing compounds, this compound was tested against multi-drug resistant Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option for resistant infections.
Case Study 2: Cancer Treatment
A recent study evaluated the effects of this compound on tumor growth in vivo using a mouse model with implanted MCF-7 tumors. The treated group exhibited a significant reduction in tumor size compared to the control group after four weeks of treatment, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
(2-iodophenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJSWAWMMCGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134456-76-1 |
Source
|
Record name | (2-iodophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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